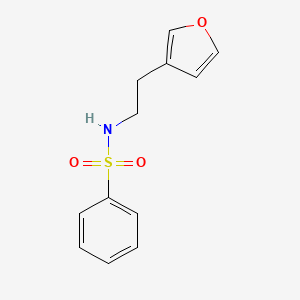

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

CAS No.: 1428352-94-6

Cat. No.: VC4295942

Molecular Formula: C12H13NO3S

Molecular Weight: 251.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428352-94-6 |

|---|---|

| Molecular Formula | C12H13NO3S |

| Molecular Weight | 251.3 |

| IUPAC Name | N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |

| Standard InChI Key | HJGBEIKYPWLAIW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-(Furan-3-yl)ethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (), which is further connected to an ethyl chain terminating in a furan-3-yl heterocycle. The furan ring’s 3-position substitution distinguishes it from analogs with furan-2-yl groups, influencing electronic and steric properties .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.30 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available |

The absence of reported density and boiling point data underscores the need for further experimental characterization .

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves reacting benzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. This method, analogous to procedures described for related sulfonamides , proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation. For example, N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide was synthesized in 84% yield using similar conditions , suggesting adaptability for the 3-furan isomer.

Alternative Strategies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for N-(2-(furan-3-yl)ethyl)benzenesulfonamide are unavailable, analogs provide insights. For N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, key -NMR signals include:

-

Aromatic protons: 7.84–7.26 ppm (benzene and furan)

-

Ethyl chain: 4.66–4.57 ppm () .

The furan-3-yl isomer would exhibit distinct coupling patterns due to differing substituent positions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions matching theoretical values . For instance, a derivative with showed at m/z 417.1490 , suggesting analogous precision for N-(2-(furan-3-yl)ethyl)benzenesulfonamide.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s amine and sulfonamide groups make it a candidate for constructing nitrogen- and sulfur-containing heterocycles. For example, copper-catalyzed reactions of sulfonamides yield enaminones, valuable intermediates in drug synthesis .

Catalytic Functionalization

Palladium- or copper-mediated cross-couplings could functionalize the benzene or furan rings, enabling diversification. Such approaches have been employed for analogous sulfonamides .

Computational and Docking Studies

Molecular Docking Insights

Preliminary docking of similar sulfonamides into NLRP3’s ATP-binding pocket reveals hydrogen bonding between the sulfonamide oxygen and Lys127 residue . Substituting the furan ring’s position may alter binding affinity, warranting computational exploration.

Quantitative Structure-Activity Relationships (QSAR)

Electron-withdrawing groups on the benzene ring enhance sulfonamide bioactivity in some contexts . Introducing substituents para to the sulfonamide group in N-(2-(furan-3-yl)ethyl)benzenesulfonamide could modulate electronic effects and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume